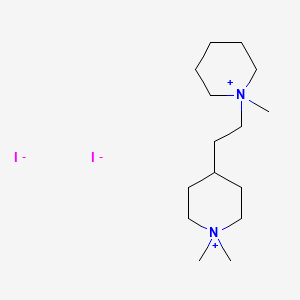![molecular formula C9H12N2O4 B14500906 3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol CAS No. 63719-72-2](/img/structure/B14500906.png)
3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol can be achieved through several methodsThe nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature conditions to prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The subsequent introduction of the 2-hydroxyethylamino group can be achieved through amination reactions using ethylene oxide or similar reagents under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl and amino groups can also participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Hydroxyethyl)amino]-4-methyl-2-nitrophenol
- 3-[(2-Hydroxyethyl)amino]-5-methyl-2-nitrophenol
- 3-[(2-Hydroxyethyl)amino]-6-ethyl-2-nitrophenol
Uniqueness
3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63719-72-2 |
|---|---|
Molekularformel |
C9H12N2O4 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
3-(2-hydroxyethylamino)-6-methyl-2-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c1-6-2-3-7(10-4-5-12)8(9(6)13)11(14)15/h2-3,10,12-13H,4-5H2,1H3 |
InChI-Schlüssel |
VYRSQBFDKCVESE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)NCCO)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


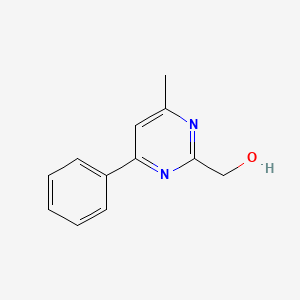
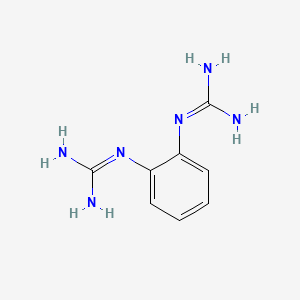
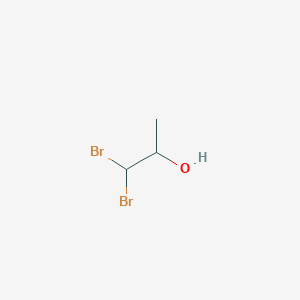
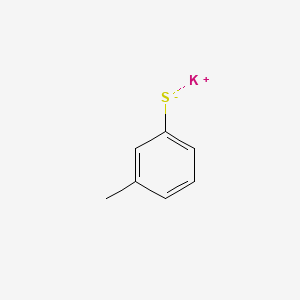
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
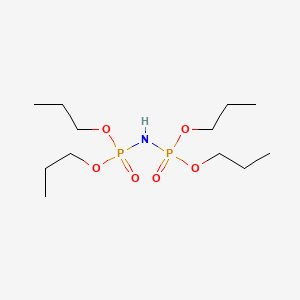

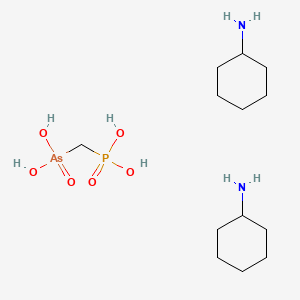


![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)

